An In-depth Technical Guide to Biotin-C5-Azide: Properties and Applications
An In-depth Technical Guide to Biotin-C5-Azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C5-Azide is a biotinylating reagent that incorporates a five-carbon spacer arm and a terminal azide functional group. This molecule is a cornerstone in the field of bioconjugation and chemical biology, primarily utilized in "click chemistry" reactions. The azide group allows for a highly specific and efficient covalent reaction with alkyne-containing molecules, enabling the selective labeling and detection of a wide array of biomolecules, including proteins, nucleic acids, and glycans. This guide provides a comprehensive overview of the chemical properties of Biotin-C5-Azide, detailed experimental protocols for its use, and visual representations of key processes.
Chemical Properties of Biotin-C5-Azide
The physicochemical properties of Biotin-C5-Azide are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1260586-88-6 | [1][2] |
| Molecular Formula | C₁₀H₁₇N₅OS | [2][3][4] |
| Molecular Weight | 255.34 g/mol | |
| Appearance | Crystalline solid | |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL), sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | |
| Storage and Stability | Store at -20°C for long-term stability (≥ 2 years). For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | |
| Synonyms | DecarboxyBiotin-N3, (3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Synthesis of Biotin-C5-Azide
Proposed Synthetic Pathway:
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Activation of Biotin: The carboxylic acid group of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form Biotin-NHS ester.
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Amide Coupling: The Biotin-NHS ester is then reacted with 5-azidopentylamine in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to form the desired Biotin-C5-Azide product.
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Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to ensure high purity.
Experimental Protocols
Biotin-C5-Azide is a versatile reagent for two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol describes the general steps for labeling an alkyne-modified protein with Biotin-C5-Azide.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS)
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Biotin-C5-Azide
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DMSO
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Copper(II) sulfate (CuSO₄)
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A reducing agent (e.g., sodium ascorbate)
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A copper-chelating ligand (e.g., THPTA or TBTA)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Biotin-C5-Azide in DMSO.
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Prepare a 50 mM stock solution of CuSO₄ in deionized water.
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Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
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Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO or water, depending on its solubility.
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Labeling Reaction:
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In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.
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Add the Biotin-C5-Azide stock solution to a final concentration of 10-100 µM.
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Add the copper-chelating ligand to a final concentration of 100-500 µM.
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Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubation:
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized depending on the specific protein and desired labeling efficiency.
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Quenching and Purification:
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The reaction can be quenched by adding a chelating agent like EDTA.
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Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity purification.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-biotin conjugate. For labeling with Biotin-C5-Azide, the biomolecules of interest would need to be metabolically labeled with a cyclooctyne-containing precursor. The following is a general protocol for SPAAC.
Materials:
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Live cells with azide-functionalized biomolecules
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Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)
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Cell culture medium
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PBS
Procedure:
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Cell Preparation:
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Culture cells to the desired confluency. If metabolic labeling is required to introduce the azide group, perform this step according to the appropriate protocol for the specific azide-containing precursor.
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Labeling Reaction:
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Prepare a stock solution of the cyclooctyne-biotin conjugate in a biocompatible solvent like DMSO.
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Dilute the cyclooctyne-biotin conjugate in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
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Remove the existing medium from the cells and wash once with pre-warmed PBS.
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Add the medium containing the cyclooctyne-biotin conjugate to the cells.
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Incubation:
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Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
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Washing and Analysis:
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Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
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The biotin-labeled cells are now ready for downstream applications such as fixation, permeabilization, and detection with streptavidin conjugates.
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Visualizations
Chemical Structure of Biotin-C5-Azide
Caption: General structure of Biotin-C5-Azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway
Caption: CuAAC reaction for biotinylating a biomolecule.
Experimental Workflow for Biomolecule Labeling
Caption: Workflow for labeling and detecting biomolecules.
